molecular formula C10H14ClN3O4S B2638895 (3R)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride CAS No. 1568656-55-2

(3R)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride

Cat. No.: B2638895
CAS No.: 1568656-55-2
M. Wt: 307.75
InChI Key: ZIHOYBDTEXFMNL-DDWIOCJRSA-N
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Description

(3R)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound features a pyrrolidine ring substituted with a nitrobenzenesulfonyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride typically involves the reaction of pyrrolidine derivatives with nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine derivative.

Scientific Research Applications

(3R)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, making it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Nitrobenzenesulfonyl compounds: Molecules with the nitrobenzenesulfonyl group attached to different core structures.

Uniqueness

The uniqueness of (3R)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(3R)-1-(4-nitrophenyl)sulfonylpyrrolidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4S.ClH/c11-8-5-6-12(7-8)18(16,17)10-3-1-9(2-4-10)13(14)15;/h1-4,8H,5-7,11H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHOYBDTEXFMNL-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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